disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Description
The compound disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene features a steroidal cyclopenta[a]phenanthrene core modified with:
- 10,13-Dimethyl groups: Common in steroidal frameworks, these groups enhance structural rigidity and influence receptor binding .
- Sulfur-containing substituents: The 3-position bears a 2-oxidosulfonothioyloxyacetyl group, while the 17-position includes a 2-sulfonatosulfanylacetyl amino group. These substituents increase polarity and water solubility due to disodium sulfonate counterions, distinguishing it from non-ionic analogs .
Properties
CAS No. |
114967-84-9 |
|---|---|
Molecular Formula |
C23H35NNa2O9S4 |
Molecular Weight |
643.8 g/mol |
IUPAC Name |
disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C23H37NO9S4.2Na/c1-22-9-7-15(33-21(26)12-32-37(30,31)34)11-14(22)3-4-16-17-5-6-19(23(17,2)10-8-18(16)22)24-20(25)13-35-36(27,28)29;;/h14-19H,3-13H2,1-2H3,(H,24,25)(H,27,28,29)(H,30,31,34);;/q;2*+1/p-2/t14-,15-,16?,17-,18?,19-,22-,23-;;/m0../s1 |
InChI Key |
MOWPVTHVXZYTGC-YIMAWVIPSA-L |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4([C@H]3CC[C@@H]4NC(=O)CSS(=O)(=O)[O-])C)OC(=O)COS(=O)(=S)[O-].[Na+].[Na+] |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)CSS(=O)(=O)[O-])C)OC(=O)COS(=O)(=S)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene involves multiple steps, starting from basic organic precursors. The key steps include the introduction of sulfonate groups and the formation of the cyclopenta[a]phenanthrene core. Reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the formation of the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene undergoes various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The oxidosulfonothioyloxy groups can be reduced to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective reactivity.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
Disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways. The compound’s sulfonate and oxidosulfonothioyloxy groups play a crucial role in its binding to target molecules, leading to various biochemical effects. These interactions can modulate enzymatic activity, alter cellular signaling pathways, and affect gene expression, contributing to its diverse biological activities.
Comparison with Similar Compounds
Structural Analogues with Sulfur-Containing Groups
Key Insights :
Steroidal Derivatives with Amino/Amide Functionalities
Key Insights :
Carcinogenic/Mutagenic Cyclopenta[a]Phenanthrenes
Key Insights :
- Methylation at C11 () correlates with carcinogenicity, while C10,13-dimethylation (target compound) lacks evidence of such activity.
- Sulfonato groups may detoxify the molecule by increasing excretion, contrasting with lipophilic ketones that persist in tissues .
Biological Activity
The compound disodium (3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a review of relevant studies and findings.
Chemical Structure and Properties
The compound belongs to a class of molecules known as polycyclic aromatic hydrocarbons (PAHs), which are characterized by their fused aromatic rings. The presence of sulfonate and thioether functionalities suggests potential reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that PAHs exhibit a range of biological activities including mutagenicity and carcinogenicity. The specific biological effects of this compound may be inferred from studies on structurally similar PAHs.
Table 1: Summary of Biological Activities of Related PAHs
| Compound Name | Mutagenicity | Carcinogenicity | Mechanism of Action |
|---|---|---|---|
| Benzo[a]pyrene | Positive | Group 1 | DNA adduct formation |
| Phenanthrene | Negative | Group 2A | Reactive oxygen species generation |
| Pyrene | Negative | Not classified | Biotransformation to reactive metabolites |
The biological activity of disodium (3S...) may involve several mechanisms:
- DNA Interaction : Many PAHs form DNA adducts leading to mutations. This is a critical pathway in the carcinogenic process.
- Reactive Oxygen Species (ROS) Generation : Compounds like phenanthrene can induce oxidative stress through ROS production.
- Enzyme Modulation : PAHs can affect the activity of cytochrome P450 enzymes involved in drug metabolism and detoxification.
Study 1: Mutagenicity Assessment
A study assessing the mutagenicity of various PAHs found that compounds with similar structures to disodium (3S...) demonstrated significant mutagenic potential in bacterial assays. The study utilized the Ames test to evaluate the mutagenic effects and concluded that structural modifications influenced the degree of mutagenicity observed.
Toxicological Profile
The toxicological profile of disodium (3S...) remains under-researched; however, it is prudent to consider the following aspects based on related compounds:
- Acute Toxicity : Initial studies indicate low acute toxicity; however, long-term exposure effects are yet to be fully characterized.
- Chronic Effects : Chronic exposure may lead to cumulative toxicity resulting in carcinogenic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
